N,N-Dimethyl-2-sulfamoylpropanamide

Description

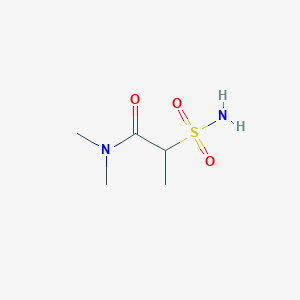

N,N-Dimethyl-2-sulfamoylpropanamide is a sulfonamide derivative characterized by a dimethylamide group and a sulfamoyl moiety at the second carbon of the propanamide backbone. Sulfonamides are known for their bioactivity, including antimicrobial and enzyme-inhibitory properties, though the functional role of this compound remains speculative without explicit studies .

Properties

Molecular Formula |

C5H12N2O3S |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

N,N-dimethyl-2-sulfamoylpropanamide |

InChI |

InChI=1S/C5H12N2O3S/c1-4(11(6,9)10)5(8)7(2)3/h4H,1-3H3,(H2,6,9,10) |

InChI Key |

BZTCIPKRHZGUQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N(C)C)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-sulfamoylpropanamide typically involves the reaction of 2-chloropropanamide with dimethylamine and a sulfamoylating agent under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-sulfamoylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted amides and sulfonamides.

Scientific Research Applications

N,N-Dimethyl-2-sulfamoylpropanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-sulfamoylpropanamide involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes analogs of propanamide derivatives, which differ in substituents and functional groups. Below is a comparative analysis based on molecular structure, functional groups, and inferred properties:

Table 1: Structural Comparison of Propanamide Derivatives

Key Observations:

This may enhance solubility in polar solvents or binding affinity to biological targets . The phenoxy group in 2-(2-Amino-5-methylphenoxy)-N,N-diethylpropanamide adds aromaticity and lipophilicity, likely increasing membrane permeability but reducing aqueous solubility compared to sulfamoyl or amino analogs .

Molecular Weight Trends: The sulfamoyl derivative has a higher molecular weight (~194 g/mol) than the amino analog (116 g/mol) due to the sulfur and additional oxygen atoms. This difference could influence pharmacokinetic properties such as absorption and metabolism.

Research Findings and Inferred Bioactivity

- Sulfonamide Activity : Sulfamoyl-containing compounds are frequently associated with carbonic anhydrase inhibition or antibacterial activity. The dimethylamide group may modulate selectivity for specific isoforms or targets .

- Amino vs. Sulfamoyl: The amino analog () lacks the sulfonamide’s acidity (pKa ~10–11 for sulfonamides vs. ~9 for primary amines), which may alter binding mechanisms in enzymatic contexts.

Limitations and Recommendations

- Comparative studies on solubility, stability, or bioactivity are absent.

- Future Directions: Experimental validation of the compound’s reactivity, enzyme inhibition profiles, and ADMET properties is critical.

Biological Activity

N,N-Dimethyl-2-sulfamoylpropanamide is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial and antitumor research. This article reviews the biological activity of this compound, highlighting synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group attached to a propanamide backbone. The presence of the dimethyl group enhances its lipophilicity, which may influence its biological interactions. The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties.

- In Vitro Studies : A study published in BioRxiv reported that various sulfonamide derivatives show promising antimicrobial activity against multidrug-resistant bacterial pathogens. The synthesized compounds displayed minimum inhibitory concentrations (MIC) ranging from 4 to 128 µg/mL against Gram-positive bacteria, particularly Staphylococcus aureus .

- Mechanism of Action : The antimicrobial efficacy is attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This mechanism is common among sulfonamide drugs, which mimic para-aminobenzoic acid (PABA) .

Antitumor Activity

In addition to antimicrobial properties, this compound has shown potential antitumor activity.

- Cell Viability Studies : Research indicates that structural analogues of sulfonamides can induce reactive oxygen species (ROS) production, leading to decreased cell viability in cancer cell lines . For instance, a compound structurally related to this compound showed a significant reduction in viability of leukemic cells at specific concentrations.

- Computer Predictions : Computational studies have predicted a wide range of biological activities for sulfonamide derivatives, including antitumor effects, based on their physicochemical properties and adherence to Lipinski's Rule of Five .

Toxicity and Safety Profile

Toxicity assessments are crucial for understanding the safety profile of any new chemical entity.

- Acute Toxicity Studies : Toxicity studies conducted on rats indicated that this compound has an oral LD50 greater than 2000 mg/kg, categorizing it as low toxicity . Dermal irritation tests showed mild irritation in rabbits but no sensitization reactions.

- Long-term Effects : Chronic toxicity studies are necessary to fully understand the long-term safety implications; however, preliminary data suggest that the compound does not exhibit significant adverse effects at tested doses.

Case Studies and Applications

- Urease Inhibition : Recent research has explored the use of this compound as a urease inhibitor, demonstrating its potential in treating conditions like gastric ulcers and kidney stones by inhibiting urease activity .

- Combination Therapies : The compound has been investigated in combination with non-steroidal anti-inflammatory drugs (NSAIDs) for enhanced therapeutic effects against inflammation-related diseases .

Q & A

Q. What methodological approaches are recommended for synthesizing N,N-Dimethyl-2-sulfamoylpropanamide with high purity?

To achieve high purity (>99%), optimize reaction conditions by controlling stoichiometry, temperature (e.g., reflux at 80–100°C), and solvent selection (polar aprotic solvents like dimethylacetamide, as referenced in USP standards). Post-synthesis, employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) for purity validation, aligning with USP guidelines for analogous reagents . Purification via recrystallization or column chromatography (using silica gel or reverse-phase matrices) is critical to remove sulfonic acid byproducts or unreacted intermediates.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions (e.g., dimethyl and sulfamoyl groups). Compare chemical shifts with structurally similar sulfonamides, such as N-(2-methylphenylsulfonyl)-2,2-dimethylpropanamide .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns, as demonstrated in studies of sulfonamide derivatives .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to rule out impurities.

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation exposure.

- Emergency Measures: In case of skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes. Consult safety data sheets (SDS) for analogous propanamide derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of hydrogen bonding on the polymorphism of this compound?

- Structural Screening: Use X-ray crystallography to identify polymorphic forms, focusing on hydrogen-bond donor/acceptor sites (e.g., sulfamoyl NH and carbonyl groups) .

- Thermal Analysis: Perform differential scanning calorimetry (DSC) to assess melting points and phase transitions.

- Computational Modeling: Apply density functional theory (DFT) to predict intermolecular interactions and stability hierarchies between polymorphs.

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

- Controlled Solubility Studies: Systematically test solvents (e.g., water, DMSO, ethanol) under standardized temperatures (25°C ± 0.5°C) and agitation conditions.

- Data Normalization: Account for solvent polarity and hydrogen-bonding capacity using Hansen solubility parameters.

- Validation: Cross-reference results with structurally related compounds, such as N-ethyl-2,2-dimethylpropanamide derivatives, to identify trends .

Q. How should researchers analyze the thermodynamic stability of this compound under varying pH conditions?

- pH-Dependent Stability Assays: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.

- Kinetic Analysis: Calculate degradation rate constants () and half-lives () using Arrhenius plots.

- Mechanistic Studies: Use LC-MS to identify degradation products (e.g., hydrolysis of sulfamoyl or amide groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.